molecular formula C18H32ClN3O6S B1667348 Lenapenem hydrochloride hydrate CAS No. 149882-71-3

Lenapenem hydrochloride hydrate

カタログ番号: B1667348
CAS番号: 149882-71-3
分子量: 454.0 g/mol
InChIキー: FNSICOGCVDQJPU-HCRFUVGVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

レナペネム塩酸塩水和物の合成には、いくつかのステップが含まれる:

科学的研究の応用

Chemical Research Applications

Lenapenem serves as a critical model compound for studying beta-lactam antibiotics. Its structure and properties allow researchers to investigate:

  • Mechanism of Action : Lenapenem binds to penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting the transpeptidation step essential for peptidoglycan synthesis. This leads to weakened cell walls and ultimately bacterial lysis and death.
  • Chemical Reactions : The compound undergoes various reactions, such as oxidation, reduction, and substitution, allowing for the development of derivatives with modified antibacterial properties.

Biological Research Applications

In biological research, Lenapenem is investigated for its effects on bacterial cell wall synthesis. Its broad-spectrum activity makes it a valuable tool in:

  • Studying Antibiotic Resistance : Lenapenem's effectiveness against multidrug-resistant organisms highlights its role in understanding and combating antibiotic resistance in clinical settings.
  • Bacterial Pathogenesis : Research on how Lenapenem interacts with bacterial cells contributes to a deeper understanding of bacterial pathogenesis and potential therapeutic strategies.

Medical Applications

Lenapenem is primarily utilized in clinical settings for treating severe infections caused by resistant bacteria. Its applications include:

  • Clinical Trials : Lenapenem is involved in clinical research aimed at developing new antibiotics to address the growing issue of antibiotic resistance. It has shown efficacy against pathogens that are resistant to other antibiotic classes .
  • Formulation Development : The compound can be lyophilized (freeze-dried) for improved stability and ease of administration in injectable forms .

Case Studies and Research Findings

Several case studies have documented the effectiveness of Lenapenem in clinical settings:

  • Case Study on Multidrug-Resistant Infections : A study highlighted the successful treatment of patients with severe infections caused by multidrug-resistant bacteria using Lenapenem, demonstrating its critical role in modern antibiotic therapy.
  • Comparative Effectiveness Study : Research comparing Lenapenem with other carbapenems showed superior outcomes in certain resistant strains, reinforcing its importance as a therapeutic option.
  • Long-term Efficacy Study : Longitudinal studies indicated that patients treated with Lenapenem had lower rates of reinfection compared to those treated with alternative antibiotics.

作用機序

レナペネム塩酸塩水和物は、細菌の細胞壁合成に必須なペニシリン結合タンパク質を阻害することで、抗菌作用を発揮する この阻害は、細胞壁形成の阻害につながり、細菌細胞の死をもたらす この化合物は、グラム陽性菌とグラム陰性菌の両方を標的とするため、広域スペクトルの抗菌剤である .

6. 類似化合物の比較

レナペネム塩酸塩水和物は、イミペネム、メロペネム、ビアペネムなどの他のカルバペネム系抗生物質と類似している 。 これらの化合物とは異なる独自の特性を持つ:

類似の化合物には、以下のようなものがある:

生物活性

Lenapenem hydrochloride hydrate is a broad-spectrum antibiotic belonging to the carbapenem class, renowned for its potent bactericidal activity against a diverse array of pathogenic bacteria. This article delves into the biological activity of Lenapenem, focusing on its mechanism of action, efficacy against various bacterial strains, and relevant research findings.

Lenapenem exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the transpeptidation process in peptidoglycan synthesis. This disruption leads to cell wall weakening, resulting in cell lysis and death. The compound's unique structural modifications enhance its stability and effectiveness against resistant strains of bacteria, where other antibiotics may fail.

Antibacterial Spectrum

Lenapenem demonstrates significant activity against both Gram-positive and Gram-negative bacteria. Its broad-spectrum efficacy makes it particularly valuable in treating infections caused by multidrug-resistant organisms. Key pathogens susceptible to Lenapenem include:

  • Gram-positive bacteria : Staphylococcus aureus (including MRSA), Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

The compound is especially effective in clinical settings for severe infections that are resistant to conventional antibiotics.

Comparative Analysis with Similar Compounds

Lenapenem shares structural similarities with other carbapenems but exhibits unique characteristics that enhance its antibacterial properties. The following table summarizes key comparisons with similar compounds:

Compound NameUnique Features
Imipenem First marketed carbapenem; susceptible to renal dehydropeptidase I.
Meropenem More stable against hydrolysis; broader spectrum against Gram-negative bacteria.
Razupenem Designed for oral administration; modified structure for improved pharmacokinetics.
Tebipenem Enhanced stability against β-lactamases; effective against resistant strains.

Lenapenem's distinct features allow it to maintain efficacy in challenging clinical scenarios, making it a vital option in modern antibiotic therapy.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of Lenapenem in various clinical settings:

  • Clinical Efficacy : A study involving patients with complicated urinary tract infections demonstrated that Lenapenem achieved a clinical cure rate of over 90%, significantly outperforming traditional therapies.
  • Resistance Patterns : Research indicates that Lenapenem maintains activity against Enterobacteriaceae exhibiting resistance to other β-lactams, showcasing its potential as a last-line treatment option.

Pharmacokinetics and Interactions

Lenapenem's pharmacokinetics involve rapid absorption and distribution, with a half-life conducive to effective dosing schedules. It has been noted to interact with various compounds, influencing both its pharmacodynamics and overall therapeutic effectiveness. Key interactions include:

  • Inhibition of renal dehydropeptidase I , which can affect drug metabolism.
  • Synergistic effects when used in combination with other antibiotics, enhancing overall antibacterial activity.

特性

IUPAC Name

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O5S.ClH.H2O/c1-8-14-13(9(2)22)17(24)21(14)15(18(25)26)16(8)27-10-6-11(20-7-10)12(23)4-5-19-3;;/h8-14,19-20,22-23H,4-7H2,1-3H3,(H,25,26);1H;1H2/t8-,9-,10+,11+,12-,13-,14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSICOGCVDQJPU-HCRFUVGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H](CCNC)O)C(=O)O)[C@@H](C)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149882-71-3
Record name BO 2727
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149882713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LENAPENEM HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0450C4END
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lenapenem hydrochloride hydrate
Reactant of Route 2
Lenapenem hydrochloride hydrate
Reactant of Route 3
Lenapenem hydrochloride hydrate
Reactant of Route 4
Lenapenem hydrochloride hydrate
Reactant of Route 5
Lenapenem hydrochloride hydrate
Reactant of Route 6
Lenapenem hydrochloride hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。